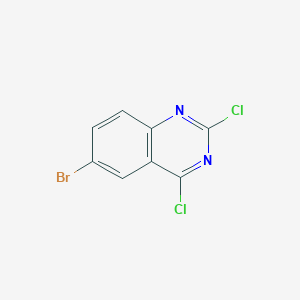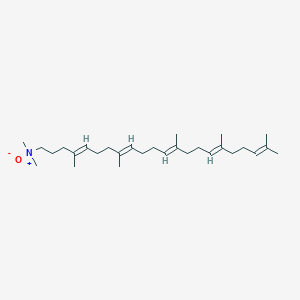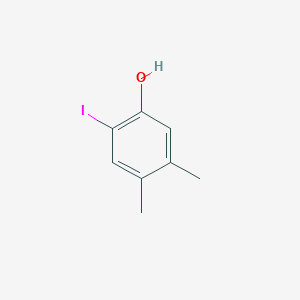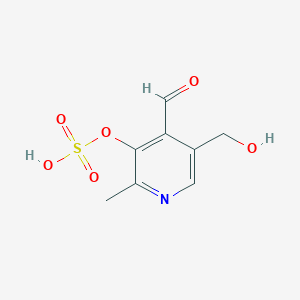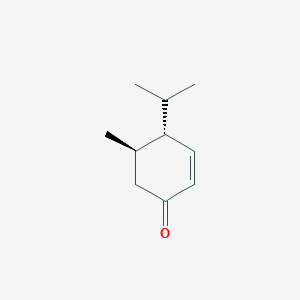
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 5-methyl-4-isopropylcyclohex-2-enone and is commonly used as a chiral building block in organic synthesis.
Wirkmechanismus
The mechanism of action of (4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one is not well understood. However, it is believed that the chiral nature of this compound plays a crucial role in its biological activity.
Biochemische Und Physiologische Effekte
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one has been shown to exhibit various biochemical and physiological effects. It has been reported to have antimicrobial, antifungal, and antiviral properties. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one in lab experiments is its high enantiomeric purity, which makes it an ideal chiral building block in organic synthesis. However, the synthesis of this compound can be challenging and time-consuming, which can limit its use in large-scale synthesis.
Zukünftige Richtungen
There are several future directions for the research on (4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one. One potential direction is to explore its potential applications in the development of new pharmaceuticals and agrochemicals. Another direction is to investigate its mechanism of action and its potential use as a therapeutic agent for various diseases. Additionally, research can be conducted to optimize the synthesis of this compound and develop new synthetic methods that are more efficient and cost-effective.
Synthesemethoden
The synthesis of (4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one can be achieved through various methods. One of the most common methods involves the reaction between 4-methylcyclohexanone and isopropylmagnesium bromide in the presence of a chiral ligand. This reaction results in the formation of the desired chiral product with high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one has been extensively studied for its potential applications in various scientific fields. This compound has been used as a chiral building block in the synthesis of various natural products, pharmaceuticals, and agrochemicals. It has also been used as a ligand in asymmetric catalysis and as a chiral auxiliary in organic synthesis.
Eigenschaften
CAS-Nummer |
105497-90-3 |
|---|---|
Produktname |
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(4S,5R)-5-methyl-4-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-5,7-8,10H,6H2,1-3H3/t8-,10+/m1/s1 |
InChI-Schlüssel |
XQTVBJNIDHXCNX-SCZZXKLOSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)C=C[C@H]1C(C)C |
SMILES |
CC1CC(=O)C=CC1C(C)C |
Kanonische SMILES |
CC1CC(=O)C=CC1C(C)C |
Synonyme |
2-Cyclohexen-1-one,5-methyl-4-(1-methylethyl)-,(4S-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
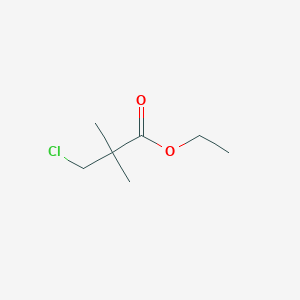
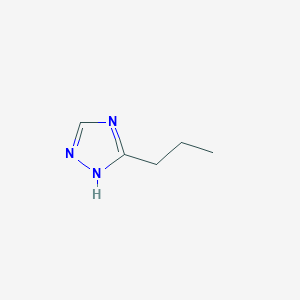
![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)
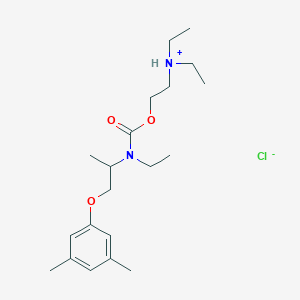
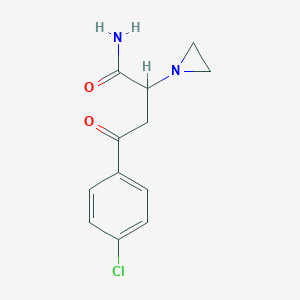
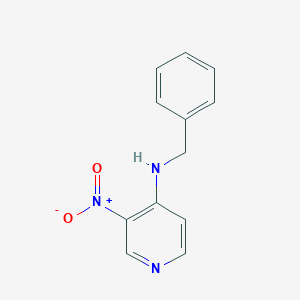
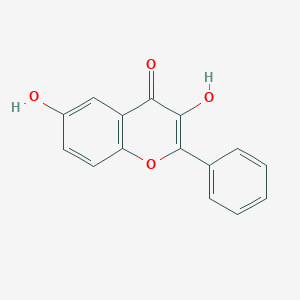
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
